molecular formula C22H23O4P B14301135 2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate CAS No. 112824-26-7

2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate

Cat. No.: B14301135
CAS No.: 112824-26-7
M. Wt: 382.4 g/mol
InChI Key: OYGZFFJKYGQGJG-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring, which is further substituted with ethyl and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate typically involves the reaction of phenylphosphonic dichloride with 2-ethylphenol and 4-hydroxy-2-ethylphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphonate group can be reduced to form a phosphine oxide.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-ethyl-4-oxophenyl 2-ethylphenyl phenylphosphonate.

    Reduction: Formation of 2-ethyl-4-hydroxyphenyl 2-ethylphenyl phosphine oxide.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phosphonate group can mimic the transition state of the enzyme’s natural substrate, leading to competitive inhibition. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylphenyl phenylphosphonate
  • 4-Hydroxyphenyl phenylphosphonate
  • 2-Ethyl-4-hydroxyphenyl phenylphosphonate

Uniqueness

2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate is unique due to the presence of both ethyl and hydroxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity

Properties

CAS No.

112824-26-7

Molecular Formula

C22H23O4P

Molecular Weight

382.4 g/mol

IUPAC Name

3-ethyl-4-[(2-ethylphenoxy)-phenylphosphoryl]oxyphenol

InChI

InChI=1S/C22H23O4P/c1-3-17-10-8-9-13-21(17)25-27(24,20-11-6-5-7-12-20)26-22-15-14-19(23)16-18(22)4-2/h5-16,23H,3-4H2,1-2H3

InChI Key

OYGZFFJKYGQGJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OP(=O)(C2=CC=CC=C2)OC3=C(C=C(C=C3)O)CC

Origin of Product

United States

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